

Acoforestinine (CAS RN: 110011-77-3): A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Acoforestinine	
Cat. No.:	B1149226	Get Quote

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Introduction

Acoforestinine is a C19-diterpenoid alkaloid that has been isolated from plants of the Aconitum genus, specifically Aconitum handelianum. Like other alkaloids in its class, Acoforestinine possesses a complex molecular structure and is of interest to the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the available information on Acoforestinine, including its physicochemical properties, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities and mechanisms of action.

Physicochemical Properties

A summary of the known physicochemical data for **Acoforestinine** is presented in the table below. This information has been compiled from various chemical supplier databases and publicly available resources.



Property	Value	Source
CAS Number	110011-77-3	Chemical Supplier Databases
Molecular Formula	C35H51NO10	Chemical Supplier Databases
Molecular Weight	645.78 g/mol	Chemical Supplier Databases
Appearance	White to off-white powder	Chemical Supplier Databases
Solubility	Soluble in chloroform, dichloromethane, DMSO	Chemical Supplier Databases
Storage	Store at 2-8°C, protected from light and moisture	Chemical Supplier Databases
Synonyms	8-O-Ethylyunaconitine	Chemical Supplier Databases

Experimental Protocols Isolation of Acoforestinine from Aconitum handelianum

The following protocol is a generalized procedure for the isolation of diterpenoid alkaloids from Aconitum species, adapted for the specific isolation of **Acoforestinine**.

a. Extraction:

- Air-dry the roots of Aconitum handelianum at room temperature and grind them into a fine powder.
- Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.
- Filter the extract through Whatman No. 1 filter paper.
- Repeat the extraction process three times with fresh solvent.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

b. Acid-Base Partitioning:



- Suspend the crude ethanol extract in 2% aqueous hydrochloric acid (HCl).
- Partition the acidic solution with diethyl ether to remove neutral and weakly basic compounds. Discard the ether layer.
- Adjust the pH of the aqueous layer to approximately 9-10 with 25% ammonium hydroxide (NH4OH).
- Extract the alkaline solution with chloroform three times.
- Combine the chloroform extracts and wash with distilled water until the aqueous layer is neutral.
- Dry the chloroform extract over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude alkaloid fraction.
- c. Chromatographic Separation:
- Subject the crude alkaloid fraction to Vacuum Liquid Chromatography (VLC) on a silica gel column.
- Elute the column with a gradient of chloroform-methanol (100:0 to 80:20) to obtain several fractions.
- Monitor the fractions by Thin Layer Chromatography (TLC) using a chloroform-methanol (9:1) solvent system and visualize under UV light (254 nm) and by spraying with Dragendorff's reagent.
- Combine fractions showing a similar TLC profile to those reported for **Acoforestinine**.
- Further purify the Acoforestinine-containing fractions by repeated column chromatography
 on silica gel and/or preparative TLC to yield pure Acoforestinine.

Characterization of Acoforestinine

The identity and purity of the isolated **Acoforestinine** should be confirmed using the following analytical techniques:



- a. High-Performance Liquid Chromatography (HPLC):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: Acetonitrile:water gradient.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 230 nm.
- Expected Outcome: A single sharp peak indicating the purity of the compound.
- b. Mass Spectrometry (MS):
- Technique: Electrospray Ionization (ESI-MS).
- · Analysis Mode: Positive ion mode.
- Expected Outcome: A protonated molecular ion peak [M+H]+ consistent with the molecular weight of Acoforestinine (m/z 646.35).
- c. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Techniques: 1H NMR, 13C NMR, COSY, HSQC, and HMBC.
- Solvent: CDCl3 or DMSO-d6.
- Expected Outcome: The spectral data should be consistent with the published data for the structure of Acoforestinine.

Assessment of Antioxidant Activity

Given that alkaloids from Aconitum handelianum have shown antioxidant potential, the following protocols can be used to evaluate the antioxidant activity of **Acoforestinine**.

- a. DPPH Radical Scavenging Assay:
- Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.



- Prepare different concentrations of Acoforestinine in methanol.
- In a 96-well plate, add 100 μL of the DPPH solution to 100 μL of each Acoforestinine concentration.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Ascorbic acid or Trolox can be used as a positive control.
- Calculate the percentage of scavenging activity using the formula: Scavenging (%) =
 [(A_control A_sample) / A_control] x 100.
- b. ABTS Radical Cation Scavenging Assay:
- Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
- Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
- Add 10 μL of different concentrations of Acoforestinine to 190 μL of the diluted ABTS•+ solution in a 96-well plate.
- Incubate for 6 minutes at room temperature.
- Measure the absorbance at 734 nm.
- Calculate the percentage of inhibition as described for the DPPH assay.
- c. Ferrous Ion Chelating (FIC) Assay:
- Prepare different concentrations of **Acoforestinine** in a suitable solvent.
- To 50 μL of each sample concentration, add 100 μL of 0.1 mM FeCl2.



- Initiate the reaction by adding 200 μL of 0.25 mM ferrozine.
- Shake the mixture vigorously and incubate at room temperature for 10 minutes.
- Measure the absorbance of the iron(II)-ferrozine complex at 562 nm.
- EDTA can be used as a positive control.
- Calculate the chelating activity using the formula: Chelating (%) = [(A_control A_sample) / A control] x 100.

Putative Signaling Pathway and Mechanism of Action

While specific studies on the signaling pathways affected by **Acoforestinine** are lacking, the mechanism of action for related aconitine-type alkaloids is known to involve the modulation of voltage-gated sodium channels (VGSCs) in excitable cells like neurons and cardiomyocytes. It is plausible that **Acoforestinine** shares a similar mechanism.

The proposed pathway involves **Acoforestinine** binding to site 2 of the alpha subunit of the VGSC. This binding is thought to cause a persistent activation of the channel by inhibiting its inactivation. The continuous influx of sodium ions leads to membrane depolarization, which can result in a range of physiological effects, from nerve paralysis to cardiac arrhythmias, depending on the concentration and cell type.

Below is a diagram illustrating this proposed signaling pathway.



Acoforestinine

Binds to Site 2

Voltage-Gated Sodium Channel (VGSC)

Persistent Activation Na+ Influx

Leads to Membrane Depolarization

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Caption: Proposed signaling pathway for **Acoforestinine**.

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